molecular formula C23H29N3O3 B11564173 N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide

N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide

Cat. No.: B11564173
M. Wt: 395.5 g/mol
InChI Key: YOFDDEQBRFXVQW-JJIBRWJFSA-N
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Description

N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is part of the hydrazone family, known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with modifications to scale up the process and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, the compound’s structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(E)-[4-(PENTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BUTANAMIDE is unique due to its specific structural features, such as the pentyloxyphenyl group and the butanamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-(butanoylamino)-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C23H29N3O3/c1-3-5-6-16-29-21-14-8-18(9-15-21)17-24-26-23(28)19-10-12-20(13-11-19)25-22(27)7-4-2/h8-15,17H,3-7,16H2,1-2H3,(H,25,27)(H,26,28)/b24-17+

InChI Key

YOFDDEQBRFXVQW-JJIBRWJFSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)CCC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)CCC

Origin of Product

United States

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